Cas no 86-99-7 (7-chloroquinolin-4(1H)-one)

7-chloroquinolin-4(1H)-one structure
7-chloroquinolin-4(1H)-one structure
Nombre del producto:7-chloroquinolin-4(1H)-one
Número CAS:86-99-7
MF:C9H6ClNO
Megavatios:179.603041172028
MDL:MFCD00006778
CID:34401
PubChem ID:66593

7-chloroquinolin-4(1H)-one Propiedades químicas y físicas

Nombre e identificación

    • 7-Chloroquinolin-4-ol
    • 7-Chloro-4-hydroxyquinoline
    • 4-Hydroxy-7-chloroquinoline
    • Piperaquine Impurity II (7-Chloro-4-Hydroxy-Quinoline)
    • 7-Chloro-4-quinolinol
    • 7-chloroquinolin-4(1H)-one
    • 4-Quinolinol, 7-chloro-
    • 4(1H)-Quinolinone, 7-chloro-
    • 7-chloro-1H-quinolin-4-one
    • 7-chloro-quinolin-4-ol
    • 23FWH4CH0U
    • MLS000517803
    • XMFXTXKSWIDMER-UHFFFAOYSA-N
    • KUC100209
    • chloroxoquinoline
    • 7-chloro-4(1H)-quinolinone
    • 4mrw
    • NSC38928
    • 7-Chloro4-quinolinol
    • Piperaquine Impurity II
    • 7-Chloro-4-keto-quinoline
    • MRW
    • FT-0621382
    • BDBM50532260
    • KUC100209N
    • CS-W017251
    • AS-47497
    • SY016725
    • AE-641/13516197
    • Q27463509
    • 86-99-7
    • DTXSID90235344
    • SMR000129049
    • 7-Chloroquinoline-4(1H)-one
    • F13945
    • AMY340
    • NCGC00247321-01
    • HMS3349G17
    • CHLOROXOQUINOLINE [WHO-DD]
    • W-104048
    • E76575
    • UNII-23FWH4CH0U
    • HMS2203H11
    • EN300-223987
    • AKOS002683703
    • CHEMBL1409793
    • SB67621
    • FT-0621383
    • 23833-97-8
    • MFCD00006778
    • SCHEMBL409748
    • Z1255464975
    • NSC-38928
    • EINECS 201-715-2
    • A841908
    • 7-chlorquinolin-4-ol
    • SB67538
    • PD063051
    • CCG-321470
    • NSC 38928
    • AKOS015998208
    • CS-0166875
    • 7-Chloro-4-quinolinol (ACI)
    • ALBB-024683
    • BRD-K83335125-001-07-0
    • NS00039162
    • MFCD20542777
    • SY296663
    • DB-359845
    • 7-Chloro-4(1H)-quinolone
    • MDL: MFCD00006778
    • Renchi: 1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
    • Clave inchi: XMFXTXKSWIDMER-UHFFFAOYSA-N
    • Sonrisas: ClC1C=C2C(C(=CC=N2)O)=CC=1
    • Brn: 125356

Atributos calculados

  • Calidad precisa: 179.01400
  • Masa isotópica única: 179.013792
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 227
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 1.2
  • Recuento de constructos de variantes mutuas: 3
  • Superficie del Polo topológico: 29.1

Propiedades experimentales

  • Color / forma: Colorless needle crystal
  • Denso: 1.339
  • Punto de fusión: 276-279 ºC
  • Punto de ebullición: 302.8 °C at 760 mmHg
  • Punto de inflamación: 136.9 °C
  • índice de refracción: 1.608
  • PSA: 33.12000
  • Logp: 2.59380
  • Disolución: Slightly soluble in cold water, soluble in hot water

7-chloroquinolin-4(1H)-one Información de Seguridad

7-chloroquinolin-4(1H)-one Datos Aduaneros

  • Código HS:2933499090
  • Datos Aduaneros:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-chloroquinolin-4(1H)-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D956220-100g
7-Chloroquinolin-4-ol
86-99-7 95%
100g
$135 2024-06-07
Chemenu
CM145806-100g
7-chloro-4-quinolinol
86-99-7 95%+
100g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UB308-25g
7-chloroquinolin-4(1H)-one
86-99-7 95%
25g
¥293.0 2022-05-30
Enamine
EN300-223987-10.0g
7-chloroquinolin-4-ol
86-99-7 95.0%
10.0g
$27.0 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C902422-100g
7-Chloroquinolin-4-ol
86-99-7 95%
100g
808.20 2021-05-17
Enamine
EN300-223987-50.0g
7-chloroquinolin-4-ol
86-99-7 95.0%
50.0g
$71.0 2025-03-21
Enamine
EN300-223987-100g
7-chloroquinolin-4-ol
86-99-7 95%
100g
$121.0 2023-09-15
Enamine
EN300-223987-1g
7-chloroquinolin-4-ol
86-99-7 95%
1g
$24.0 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UB308-5g
7-chloroquinolin-4(1H)-one
86-99-7 95%
5g
¥52.8 2023-09-02
abcr
AB178306-100g
7-Chloro-4-hydroxyquinoline, 94%; .
86-99-7 94%
100g
€275.60 2025-02-15

7-chloroquinolin-4(1H)-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ;  4 h, 105 °C; 105 °C → rt
1.2 Reagents: Water
Referencia
Efficient method for demethylation of aryl methyl ether using Aliquat-336
Waghmode, Suresh B.; et al, Synthetic Communications, 2013, 43(24), 3272-3280

Synthetic Routes 2

Condiciones de reacción
Referencia
4-Hydroxyquinolines
, European Patent Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 4 h, 240 °C; 240 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
Referencia
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1 h, 50 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
2.2 Reagents: Water
Referencia
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
1.2 Reagents: Water
Referencia
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Acetic acid ;  1 h, 125 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Acetic acid ;  acidified, rt
Referencia
Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials?
Terzic, Natasa; et al, Journal of Medicinal Chemistry, 2016, 59(1), 264-281

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
Cleavage of organic sulfides with chlorine
Baker, Robert H.; et al, Journal of the American Chemical Society, 1946, 68, 2636-9

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Magnesium ,  Ammonium chloride
2.1 -
2.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Process for producing isomer-free 7-chloro-4-hydroxyquinoline
, Hungary, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Water
Referencia
Displacement of nuclear hydroxyl in quinoline series by aryl-S group
Illuminati, G.; et al, Journal of the American Chemical Society, 1950, 72, 4288-9

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Trimethyl orthoformate ;  1 h, reflux; cooled
1.2 Solvents: Dimethylformamide ;  2 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
1.4 Solvents: Diphenyl ether ;  5 min, rt → 300 °C; 300 °C → rt
Referencia
Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities
Madrid, Peter B.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(4), 1015-1018

Synthetic Routes 11

Condiciones de reacción
1.1 Solvents: Diethyl (ethoxymethylene)malonate ;  4 h, 110 °C
2.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
Referencia
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Synthetic Routes 12

Condiciones de reacción
Referencia
Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1978, 21(3), 268-72

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Acetic acid
Referencia
Reaction of 4,7-dichloroquinoline with acetic acid
Cutler, Royal A.; et al, Journal of the American Chemical Society, 1950, 72, 3394-5

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
Referencia
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Synthetic Routes 15

Condiciones de reacción
1.1 -
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Process for producing isomer-free 7-chloro-4-hydroxyquinoline
, Hungary, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 4 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 4 h, 240 °C; 240 °C → rt
2.2 Solvents: Hexane ;  15 min, rt
Referencia
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Sodium iodide Solvents: Acetonitrile ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1 h, 50 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
3.2 Reagents: Water
Referencia
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

7-chloroquinolin-4(1H)-one Raw materials

7-chloroquinolin-4(1H)-one Preparation Products

7-chloroquinolin-4(1H)-one Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:86-99-7)7-chloroquinolin-4(1H)-one
A841908
Pureza:99%
Cantidad:500g
Precio ($):612.0